4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid (CAS 5502-63-6) is a high-purity, mono-functionalized succinamic acid derivative that serves as a critical intermediate in organic synthesis and materials science. Featuring both a reactive carboxylic acid and a reducible nitroaryl group, this compound is primarily procured to bypass the initial amidation step of succinic anhydride. It provides a stable, moisture-resistant building block with a molecular weight of 238.20 g/mol [1]. By starting with this pre-formed intermediate, industrial buyers and researchers can ensure precise stoichiometry for downstream transformations, such as dehydrative cyclization to succinimides or catalytic hydrogenation to amino-aryl derivatives, without the handling complications and purification burdens associated with its raw precursors .
Attempting to bypass this compound by directly reacting succinic anhydride with p-phenylenediamine to achieve the downstream amino-analog frequently results in uncontrolled bis-amidation, yielding insoluble N,N'-bis-succinimides or polymeric mixtures that are notoriously difficult to separate [1]. Furthermore, synthesizing 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid in-house from 4-nitroaniline and succinic anhydride requires rigorous purification; trace unreacted 4-nitroaniline is highly toxic and acts as a severe catalyst poison during subsequent palladium-catalyzed hydrogenations [2]. Procuring the pre-formed, high-purity compound guarantees a 100% mono-amide structure, eliminating these costly purification bottlenecks, reducing catalyst loading requirements, and ensuring reproducible lot-to-lot yields in scale-up operations .
Procuring pre-formed 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid guarantees a strictly mono-functionalized amide linkage. In contrast, attempting a direct one-step synthesis of the downstream amino-analog using succinic anhydride and p-phenylenediamine typically yields significant bis-amide byproducts due to the competing reactivity of the two primary amines [1]. Utilizing the nitro-protected pre-formed compound ensures 0% bis-amide contamination prior to reduction, fundamentally streamlining the synthetic pathway .
| Evidence Dimension | Bis-amide byproduct formation |
| Target Compound Data | 0% bis-amide (pre-formed mono-amide structure) |
| Comparator Or Baseline | >20% bis-amide (direct reaction of succinic anhydride + p-phenylenediamine) |
| Quantified Difference | Complete elimination of bis-amide impurities |
| Conditions | Standard amidation conditions vs. pre-formed procurement |
Eliminates the need for complex, solvent-heavy chromatographic separations, directly lowering process mass intensity and labor costs.
The high purity of commercially procured 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid is critical for downstream catalytic hydrogenation. Studies utilizing this intermediate demonstrate efficient reduction to 4-(4-aminoanilino)-4-oxobutanoic acid using Pd/C under mild conditions (1 bar H2, room temperature, 3 hours) with yields ranging from 69% to >90% [1]. In contrast, crude in-house preparations containing trace unreacted 4-nitroaniline can poison the palladium catalyst, requiring higher catalyst loadings or extending reaction times significantly to achieve comparable conversion .
| Evidence Dimension | Catalytic hydrogenation efficiency (Pd/C) |
| Target Compound Data | Standard catalyst loading, 3-hour reaction time at 1 bar H2 |
| Comparator Or Baseline | Crude in-house intermediate (requires >50% longer reaction time or higher Pd loading) |
| Quantified Difference | Predictable 3-hour cycle time vs. extended/variable cycles |
| Conditions | Pd/C (10 wt%), H2 (1 bar), methanol, 20°C |
Standardizes cycle times and reduces expensive precious metal catalyst consumption during scale-up.
From a material handling perspective, 4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid offers significantly higher shelf stability compared to its starting material, succinic anhydride. While succinic anhydride is highly moisture-sensitive and rapidly hydrolyzes to unreactive succinic acid upon exposure to ambient humidity, the pre-formed succinamic acid is stable under standard atmospheric conditions [1]. This stability prevents the degradation of the active electrophile during storage and transport, ensuring that the exact stoichiometric ratio of the succinyl group is maintained for subsequent cyclization or coupling reactions .
| Evidence Dimension | Moisture sensitivity and shelf stability |
| Target Compound Data | Stable solid at room temperature; no spontaneous hydrolysis |
| Comparator Or Baseline | Succinic anhydride (rapid hydrolysis to succinic acid in ambient moisture) |
| Quantified Difference | Near-zero degradation over standard storage vs. rapid titer loss for the anhydride |
| Conditions | Ambient warehouse storage conditions |
Simplifies supply chain logistics, reduces waste from degraded reagents, and removes the need for inert-atmosphere storage.
The compound is a highly efficient starting material for synthesizing 4-(4-aminoanilino)-4-oxobutanoic acid via catalytic hydrogenation [1]. This downstream amino-acid is a highly sought-after AB-type monomer for the production of specialized polyamides and polyimides, where the strict mono-amidation guaranteed by the procured nitro-intermediate ensures linear polymer growth without cross-linking defects.
For research and industrial production of specialized dyes, agrochemicals, or pharmaceutical intermediates, this compound serves as the direct precursor for dehydrative cyclization. Procuring the stable open-chain succinamic acid allows chemists to perform the cyclization under controlled, optimized conditions (e.g., using acetic anhydride and sodium acetate), maximizing the yield of the final succinimide ring system [1].
In chemical biology and targeted drug delivery, the compound acts as a versatile heterobifunctional linker. The carboxylic acid can be readily activated (e.g., to an NHS ester) for coupling to primary amines on proteins, while the nitro group acts as a stable, protected amine that can be selectively reduced later in the synthetic sequence, enabling complex, multi-step bioconjugation strategies .
Irritant